Cas no 1824438-04-1 (2-Furancarboxylic acid, 5-hydroxy-, methyl ester)

2-Furancarboxylic acid, 5-hydroxy-, methyl ester is a furan-based ester derivative with notable applications in organic synthesis and pharmaceutical intermediates. Its structure combines a hydroxyl group and a carboxylic acid ester on a furan ring, offering reactivity for further functionalization. The compound is valued for its role as a building block in heterocyclic chemistry, enabling the synthesis of more complex molecules. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The hydroxyl group provides a site for selective modifications, making it useful in fine chemical production. This compound is typically handled under standard laboratory conditions, requiring protection from moisture and light for optimal stability.
2-Furancarboxylic acid, 5-hydroxy-, methyl ester structure
1824438-04-1 structure
Product name:2-Furancarboxylic acid, 5-hydroxy-, methyl ester
CAS No:1824438-04-1
MF:C6H6O4
MW:142.109442234039
CID:6416665
PubChem ID:136610987

2-Furancarboxylic acid, 5-hydroxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid, 5-hydroxy-, methyl ester
    • SCHEMBL15268180
    • 1824438-04-1
    • methyl 5-hydroxyfuran-2-carboxylate
    • EN300-1858327
    • Inchi: 1S/C6H6O4/c1-9-6(8)4-2-3-5(7)10-4/h2-3,7H,1H3
    • InChI Key: XPQFEHZNCIACPZ-UHFFFAOYSA-N
    • SMILES: O1C(O)=CC=C1C(OC)=O

Computed Properties

  • Exact Mass: 142.02660867g/mol
  • Monoisotopic Mass: 142.02660867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.7Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • Boiling Point: 265.5±20.0 °C(Predicted)
  • pka: 6.05±0.18(Predicted)

2-Furancarboxylic acid, 5-hydroxy-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858327-2.5g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
2.5g
$1370.0 2023-09-18
Enamine
EN300-1858327-5.0g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
5g
$4143.0 2023-06-02
Enamine
EN300-1858327-10g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
10g
$3007.0 2023-09-18
Enamine
EN300-1858327-0.5g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
0.5g
$671.0 2023-09-18
Enamine
EN300-1858327-0.05g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
0.05g
$587.0 2023-09-18
Enamine
EN300-1858327-1.0g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
1g
$1429.0 2023-06-02
Enamine
EN300-1858327-5g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
5g
$2028.0 2023-09-18
Enamine
EN300-1858327-0.1g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
0.1g
$615.0 2023-09-18
Enamine
EN300-1858327-10.0g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
10g
$6144.0 2023-06-02
Enamine
EN300-1858327-0.25g
methyl 5-hydroxyfuran-2-carboxylate
1824438-04-1
0.25g
$642.0 2023-09-18

Additional information on 2-Furancarboxylic acid, 5-hydroxy-, methyl ester

Introduction to 2-Furancarboxylic acid, 5-hydroxy-, methyl ester (CAS No. 1824438-04-1)

2-Furancarboxylic acid, 5-hydroxy-, methyl ester, identified by the chemical identifier CAS No. 1824438-04-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of furan derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of both a hydroxyl group and a methyl ester functionality on the furan ring, make it a versatile intermediate for synthesizing more complex pharmacologically active agents.

The synthesis and characterization of 2-Furancarboxylic acid, 5-hydroxy-, methyl ester have been extensively studied due to its utility in the development of novel therapeutic agents. The furan ring, a five-membered heterocyclic structure containing an oxygen atom, is known for its ability to interact with biological targets in various ways. The hydroxyl group at the 5-position and the methyl ester at the 2-position provide opportunities for further functionalization, enabling chemists to tailor the molecule's properties for specific applications.

In recent years, there has been growing interest in furan derivatives as potential candidates for treating a wide range of diseases. For instance, studies have highlighted the antimicrobial and anti-inflammatory properties of certain furan-based compounds. The hydroxyl group in 2-Furancarboxylic acid, 5-hydroxy-, methyl ester can participate in hydrogen bonding interactions, which is crucial for binding to biological targets such as enzymes and receptors. This feature makes it an attractive scaffold for drug design.

The methyl ester functionality at the 2-position of the furan ring can be hydrolyzed under appropriate conditions to yield 2-Furancarboxylic acid, 5-hydroxy-, which is another compound of interest in pharmaceutical research. This transformation allows for the exploration of different pharmacological pathways by modifying one or both functional groups. Such flexibility is highly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological effects.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-Furancarboxylic acid, 5-hydroxy-, methyl ester. These methods often involve catalytic processes that minimize side reactions and improve yield. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce new functional groups onto the furan ring with high selectivity. Such improvements in synthetic techniques are crucial for facilitating further research and development in this area.

The pharmacological potential of 2-Furancarboxylic acid, 5-hydroxy-, methyl ester has been explored in several preclinical studies. Researchers have investigated its effects on various biological systems, including its interaction with enzymes involved in metabolic pathways. Some studies suggest that this compound may have inhibitory effects on certain enzymes that are overexpressed in disease states, making it a promising candidate for therapeutic intervention. Additionally, its ability to cross cell membranes may enhance its bioavailability, which is a critical factor in drug development.

The structural diversity of furan derivatives also makes them interesting candidates for developing drugs with novel mechanisms of action. By modifying different parts of the molecule, researchers can fine-tune its biological activity to target specific diseases more effectively. For example, replacing the hydroxyl group with other functional groups or introducing additional rings can lead to compounds with enhanced potency or selectivity. This underscores the importance of 2-Furancarboxylic acid, 5-hydroxy-, methyl ester as a building block in drug discovery.

In conclusion, 2-Furancarboxylic acid, 5-hydroxy-, methyl ester (CAS No. 1824438-04-1) is a valuable compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an excellent scaffold for developing new therapeutic agents. As synthetic methodologies continue to improve and our understanding of biological systems deepens, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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